![molecular formula C10H8F6O B12445435 2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1000572-70-2](/img/structure/B12445435.png)
2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C10H8F6O. It is a white crystalline powder that is slightly soluble in acetonitrile and chloroform . This compound is known for its use as an intermediate in the synthesis of various pharmaceuticals, including neurokinin-1 (NK-1) receptor antagonists .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol typically involves the reduction of 3,5-bis(trifluoromethyl)acetophenone. One common method includes dissolving the ketone in methanol and adding a sodium borohydride solution under ice bath conditions. The reaction is allowed to proceed for two hours, followed by acidification with hydrochloric acid to neutralize the reaction mixture. The solvent is then removed by distillation, and the product is extracted using dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve similar reduction reactions but on a larger scale. The use of transition metal catalysts, such as ruthenium, can enhance the efficiency of the reaction. these methods may require stringent reaction conditions and can be associated with high energy consumption and environmental concerns .
Análisis De Reacciones Químicas
Types of Reactions
2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: 3,5-Bis(trifluoromethyl)acetophenone.
Reduction: 2-[2,5-Bis(trifluoromethyl)phenyl]ethane.
Substitution: 2-[2,5-Bis(trifluoromethyl)phenyl]ethyl chloride.
Aplicaciones Científicas De Investigación
2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is widely used in scientific research due to its role as an intermediate in the synthesis of various pharmaceuticals. It is particularly important in the development of NK-1 receptor antagonists, which are used to treat conditions such as chemotherapy-induced nausea and vomiting . Additionally, this compound is used in the synthesis of antidepressants and other central nervous system agents .
Mecanismo De Acción
The mechanism of action of 2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of NK-1 receptor antagonists, the compound contributes to the formation of molecules that can bind to and inhibit the NK-1 receptor, thereby preventing the binding of substance P, a neuropeptide associated with pain and nausea .
Comparación Con Compuestos Similares
Similar Compounds
®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Another chiral intermediate used in pharmaceutical synthesis.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: The enantiomer of the above compound, also used in similar applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as an organocatalyst in various organic reactions.
Uniqueness
2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is unique due to its specific structure, which includes two trifluoromethyl groups that enhance its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of complex pharmaceuticals, particularly those targeting the central nervous system .
Propiedades
Número CAS |
1000572-70-2 |
|---|---|
Fórmula molecular |
C10H8F6O |
Peso molecular |
258.16 g/mol |
Nombre IUPAC |
2-[2,5-bis(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H8F6O/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17/h1-2,5,17H,3-4H2 |
Clave InChI |
NVDBUUNRDLPKLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)CCO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


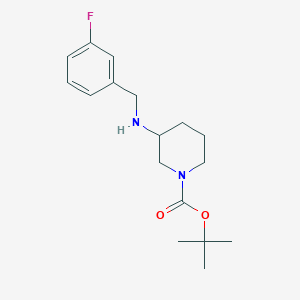
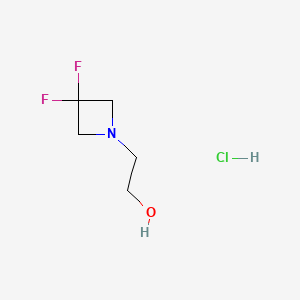

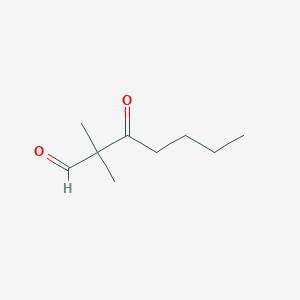

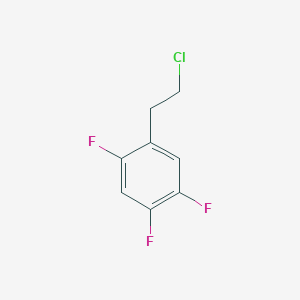
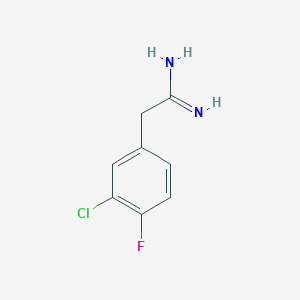
![(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium](/img/structure/B12445408.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12445411.png)
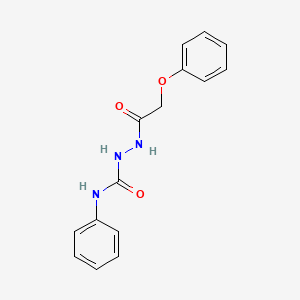

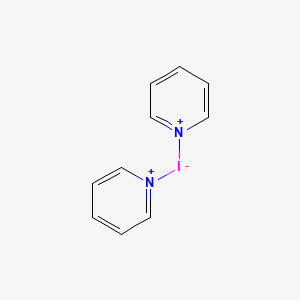
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12445431.png)
